3,5-Dimethyl-4-methoxythiophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-3,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMTSFFLQROAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374400 | |

| Record name | 3,5-Dimethyl-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140131-92-6 | |

| Record name | 3,5-Dimethyl-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140131-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Spectroscopic Analysis of 3,5-Dimethyl-4-methoxythiophenol: An In-depth Technical Guide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-Dimethyl-4-methoxythiophenol, a compound of interest in synthetic chemistry and drug development. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related molecules.

Introduction and Molecular Structure

3,5-Dimethyl-4-methoxythiophenol is an aromatic thiol derivative with potential applications as a building block in organic synthesis. Its structure combines the functionalities of a thiophenol, a xylene, and an anisole moiety, leading to a unique set of spectroscopic features. Understanding these features is paramount for reaction monitoring, quality control, and structural elucidation.

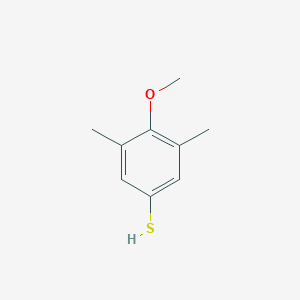

Below is the chemical structure of 3,5-Dimethyl-4-methoxythiophenol, which will be the focus of the subsequent spectroscopic predictions and interpretations.

Figure 1: Chemical structure of 3,5-Dimethyl-4-methoxythiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3,5-Dimethyl-4-methoxythiophenol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the two methyl groups, and the thiol proton. The chemical shifts are predicted based on the analysis of similar compounds such as 3,5-dimethylphenol and 4-methoxythiophenol.[1][2]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | Singlet | 2H | Aromatic C-H (H-2, H-6) |

| ~ 3.8 | Singlet | 3H | Methoxy (-OCH₃) |

| ~ 3.4 | Singlet | 1H | Thiol (-SH) |

| ~ 2.2 | Singlet | 6H | Methyl (-CH₃) |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-6): Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent and are expected to appear as a single signal.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded and will appear as a sharp singlet.

-

Thiol Proton (-SH): The chemical shift of the thiol proton can vary depending on the concentration and solvent. It typically appears as a broad singlet and its integration would confirm the presence of a single proton.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at positions 3 and 5 will give rise to a single, sharp peak with an integration of 6H.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known substituent effects on the benzene ring.[3][4]

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 155 - 160 | C4 (C-OCH₃) |

| ~ 138 - 142 | C3, C5 (C-CH₃) |

| ~ 128 - 132 | C1 (C-SH) |

| ~ 115 - 120 | C2, C6 (C-H) |

| ~ 55 - 60 | Methoxy (-OCH₃) |

| ~ 15 - 20 | Methyl (-CH₃) |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C4) is expected to be the most deshielded among the ring carbons. The carbons bearing the methyl groups (C3, C5) will also be downfield. The carbon attached to the thiol group (C1) and the protonated aromatic carbons (C2, C6) will appear at relatively upfield positions.

-

Aliphatic Carbons: The methoxy carbon will resonate in the typical region for sp³ carbons attached to an oxygen atom, while the methyl carbons will be found in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 3,5-Dimethyl-4-methoxythiophenol.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[5] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Proton Decoupling: Broadband decoupling

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 3,5-Dimethyl-4-methoxythiophenol is expected to show characteristic absorption bands for the S-H, C-S, C-O, aromatic C-H, and aliphatic C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2550 - 2600 | S-H stretch | Weak |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~ 2960 - 2850 | Aliphatic C-H stretch (in -CH₃ and -OCH₃) | Medium |

| ~ 1600, 1500, 1450 | Aromatic C=C ring stretch | Medium to Strong |

| ~ 1250 - 1200 | Aryl C-O stretch | Strong |

| ~ 1050 - 1000 | Alkyl C-O stretch | Strong |

| ~ 700 - 600 | C-S stretch | Weak to Medium |

| ~ 900 - 800 | Aromatic C-H out-of-plane bend | Strong |

Interpretation and Rationale:

-

S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum, making it a good diagnostic peak.[6]

-

C-H Stretches: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the aryl and alkyl C-O stretching of the methoxy group will be prominent.

-

C-S Stretch: The C-S stretching vibration is often weak and can be difficult to identify definitively.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the position of the strong C-H out-of-plane bending vibrations.

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of the solid sample.

Methodology (KBr Pellet Method): [7]

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Transfer the powder to a pellet press.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Figure 3: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), 3,5-Dimethyl-4-methoxythiophenol is expected to produce a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion Structure/Fragment Lost | Relative Intensity |

| 168 | [M]⁺ (Molecular Ion) | High |

| 153 | [M - CH₃]⁺ | High |

| 135 | [M - SH]⁺ or [M - CH₃ - H₂O]⁺ | Medium |

| 125 | [M - CH₃ - CO]⁺ | Medium |

| 107 | [M - CH₃ - H₂S]⁺ | Medium |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |

| 77 | [C₆H₅]⁺ | Low |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.

-

[M - CH₃]⁺ (m/z 153): Loss of a methyl radical from the molecular ion is a very common fragmentation pathway for methylated aromatic compounds, leading to a stable benzylic-type cation. This is often the base peak.

-

[M - SH]⁺ (m/z 135): Cleavage of the C-S bond can lead to the loss of a thiol radical.

-

[M - CH₃ - CO]⁺ (m/z 125): Following the initial loss of a methyl group, the resulting ion can lose a molecule of carbon monoxide, a common fragmentation for phenols and anisoles.[9]

-

Further Fragmentation: Other significant peaks may arise from further fragmentation of the primary fragment ions, leading to species like the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

Predicted Fragmentation Pathway

Sources

- 1. 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum [chemicalbook.com]

- 2. 4-METHOXYBENZENETHIOL(696-63-9) 1H NMR [m.chemicalbook.com]

- 3. 3,4-Dimethylphenol(95-65-8) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Methoxyphenol(150-19-6) 13C NMR [m.chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Safe Handling of 3,5-Dimethyl-4-methoxythiophenol

Foreword: 3,5-Dimethyl-4-methoxythiophenol is a substituted aromatic thiol of interest in synthetic chemistry. Its utility as a building block or intermediate, potentially in fields analogous to those of related thiophene fungicides or other complex molecules, necessitates a thorough understanding of its safe handling and management.[1] The presence of the thiophenol (mercaptan) moiety is the primary driver of its hazard profile, imparting a potent stench, significant toxicity, and specific material compatibility requirements. This guide synthesizes data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals, ensuring that experimental objectives can be achieved without compromising laboratory safety.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and handling it safely. As specific experimental data for 3,5-Dimethyl-4-methoxythiophenol is not widely published, the following profile is constructed from data for structurally similar compounds, namely 4-Methoxythiophenol, 3,5-Dimethylthiophenol, and the general class of thiophenols.

Physical and Chemical Properties

| Property | Anticipated Value / Characteristic | Rationale & Source |

| Chemical Formula | C₉H₁₂OS | N/A |

| Molecular Weight | 168.25 g/mol | N/A |

| Appearance | Likely a colorless to light yellow liquid. | Based on analogs like 4-Methoxythiophenol and 3,5-Dimethylthiophenol. |

| Odor | Potent, unpleasant, stenching odor. | This is a defining characteristic of thiols (mercaptans).[2] |

| Density | ~1.1 g/mL | Analogs like 4-Methoxythiophenol and 3-Methoxythiophenol have densities in the 1.14-1.15 g/mL range.[3] |

| Stability | Air sensitive; susceptible to oxidation. | The thiol (-SH) group can readily oxidize to form disulfide (-S-S-) bonds, especially when exposed to air. Storing under an inert atmosphere is a critical preventative measure.[3] |

| Solubility | Low solubility in water. | Thiophenol's solubility is 836 mg/L. This is expected to be similar.[4] |

GHS Hazard Identification and Toxicological Summary

The hazard classification is extrapolated from the profiles of 4-Methoxythiophenol and 3,5-Dimethylthiophenol.[2][3][5][6] Users must treat the compound as possessing, at a minimum, the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | PICTOGRAM_WARNING | Warning | H302: Harmful if swallowed.[5][7] |

| Acute Toxicity (Dermal) | PICTOGRAM_WARNING | Warning | H312: Harmful in contact with skin.[5] |

| Acute Toxicity (Inhalation) | PICTOGRAM_WARNING | Warning | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | PICTOGRAM_WARNING | Warning | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Irritation | PICTOGRAM_WARNING | Warning | H319: Causes serious eye irritation.[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | PICTOGRAM_WARNING | Warning | H335: May cause respiratory irritation.[5] |

Toxicological Insight: The primary toxicological concern with thiophenols is their ability to be readily absorbed through the skin, potentially leading to systemic effects.[8] Phenol, a related compound, is known to be a systemic toxin that can cause severe, non-obvious burns due to an anesthetic effect.[9] While the methoxy and methyl substitutions modify the molecule, the inherent risks of the phenol and thiol functionalities should be respected. Overexposure may lead to symptoms such as headache, dizziness, nausea, and vomiting.[2]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 3,5-Dimethyl-4-methoxythiophenol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The causality is twofold:

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[12]

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of skin absorption and irritation.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[13] A face shield should be worn over the goggles if there is a significant risk of splashing.

-

Hand Protection: The choice of glove material is critical. Standard thin nitrile gloves offer only minimal splash protection and are not recommended for prolonged contact with aromatic thiols or phenols.[9]

-

Recommended: Butyl rubber or neoprene gloves (thickness >0.3 mm) provide better resistance.[9]

-

Best Practice: Double-gloving, with a heavier weight disposable glove as the outer layer, is a robust approach. Any known contact with the chemical requires immediate removal and disposal of the gloves.[11]

-

-

Body Protection:

Section 3: Safe Handling, Storage, and Experimental Protocols

Adherence to a Standard Operating Procedure (SOP) is the key to mitigating risk during active experimentation.

Storage Requirements

-

Atmosphere: To prevent oxidative degradation to the corresponding disulfide, store the container under an inert atmosphere (e.g., nitrogen or argon).[3] This is crucial for maintaining the compound's purity and reactivity.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and odorous chemicals.[3][15]

-

Incompatibilities: Segregate from strong bases, strong oxidizing agents, and sources of ignition.[3]

SOP Framework for Handling

-

Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Ensure a safety shower and eyewash station are accessible and unobstructed.[16]

-

Assemble a spill kit and a specific first aid kit (containing Polyethylene Glycol 300 or 400).[9][17]

-

Don all required PPE as outlined in Section 2.2.

-

-

Execution:

-

Perform all transfers of the chemical within the fume hood, keeping the sash at the lowest practical height.

-

Use equipment made of compatible materials such as glass, stainless steel, or Teflon. Avoid copper and brass, as they are corroded by mercaptans.[11]

-

For transfers, use a syringe or cannula for liquids to minimize exposure and odor release.

-

If weighing a solid, do so on a tared container within the fume hood.

-

Keep the primary container closed whenever not in active use.

-

-

Post-Handling:

-

Tightly seal the primary container, purging with an inert gas before storage if appropriate.

-

Decontaminate any surfaces that may have been exposed using a suitable solvent followed by a dilute (3-10%) sodium hypochlorite (bleach) solution to neutralize residual odor.[11] Warning: Do not apply bleach solution to concentrated thiophenol, as a violent reaction may occur.[11]

-

Carefully remove and dispose of outer gloves (if double-gloving) and then inner gloves in the designated solid hazardous waste container.

-

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of the outcome.

Spill Management

Immediate and decisive action is required. The response depends on the scale and location of the spill.

Spill Cleanup Protocol (Minor Spills):

-

Ensure proper PPE is worn.

-

Remove all ignition sources.[10]

-

Cover the spill with an inert absorbent material like vermiculite, sand, or activated carbon adsorbent.[10][17]

-

Once absorbed, carefully collect the material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[10]

-

Clean the spill area as described in the post-handling SOP.

First Aid Measures

RAPID DECONTAMINATION IS CRITICAL. Anyone assisting should wear appropriate protective gear.[16]

| Exposure Route | First Aid Protocol | Source |

| Skin Contact | 1. IMMEDIATELY remove all contaminated clothing. 2. Repeatedly swab or flush the affected area with Polyethylene Glycol (PEG) 300 or 400. This is the preferred method for phenol-type compounds. 3. If PEG is unavailable, flush with copious amounts of water for at least 15 minutes, using a safety shower if necessary. 4. Seek immediate medical attention. | [9][16] |

| Eye Contact | 1. IMMEDIATELY flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [3][16] |

| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth). 3. Seek immediate medical attention. | [3][16] |

| Ingestion | 1. Rinse mouth thoroughly with water. 2. DO NOT induce vomiting. 3. If the person is conscious, give 2-4 cupfuls of water or milk to drink. 4. Seek immediate medical attention. Call a poison control center. | [3][13] |

Section 5: Disposal Considerations

All materials contaminated with 3,5-Dimethyl-4-methoxythiophenol, including excess reagent, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

-

Waste Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][12] Do not discharge into drains or the environment.[2][12]

References

-

ResearchGate. (2024, August 6). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12765, 4-Methoxybenzenethiol. Retrieved January 24, 2026, from [Link].

- Google Patents. (1998, October 13). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

University of Georgia Office of Research. Standard Operating Procedure: Thiophenol. [Link]

- Google Patents. (2015, July 8).

-

Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: DMT removal reagent. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Thiophenol, 97%. [Link]

-

University of California, Santa Cruz. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]

-

ResearchGate. (2024, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Link]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138466, 3,5-Dimethyl-4-nitrophenol. Retrieved January 24, 2026, from [Link].

-

ResearchGate. (2024, August 7). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. [Link]

-

MDPI. (n.d.). Removal of Thiophenol from Water Using Sepiolite. [Link]

-

protocols.io. (2020, September 9). Phenol First Aid and Personal Protective Equipment. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Methoxychlor. [Link]

-

GOV.UK. (n.d.). Phenol: incident management. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84989, 3-Methoxybenzenethiol. Retrieved January 24, 2026, from [Link].

Sources

- 1. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. research.uga.edu [research.uga.edu]

- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. carlroth.com [carlroth.com]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. PHENOL FIRST AID and personal protective equipment [protocols.io]

Reaction mechanisms involving 3,5-Dimethyl-4-methoxythiophenol.

An In-Depth Technical Guide to the Reaction Mechanisms of 3,5-Dimethyl-4-methoxythiophenol

Abstract

3,5-Dimethyl-4-methoxythiophenol is an aromatic thiol bearing a unique substitution pattern that imparts distinct steric and electronic properties. The presence of an electron-donating methoxy group and two sterically demanding methyl groups flanking the sulfur-bearing carbon significantly influences its reactivity profile. This guide provides a comprehensive analysis of the core reaction mechanisms involving this compound, offering predictive insights for researchers in organic synthesis, materials science, and drug development. By examining the interplay of nucleophilicity, steric hindrance, and redox potential, we will delineate the key transformations of 3,5-Dimethyl-4-methoxythiophenol, including S-alkylation, oxidation to disulfides, and metal-catalyzed cross-coupling reactions. This document serves as a foundational resource, grounding theoretical principles in practical, field-proven methodologies and protocols.

Molecular Structure and Predicted Reactivity

The reactivity of 3,5-Dimethyl-4-methoxythiophenol is governed by the interplay of its three key structural features: the thiophenol moiety, the ortho-methyl groups, and the para-methoxy group.

-

Thiophenol Core: The thiol (-SH) group is the primary center of reactivity. Thiols are generally more acidic than their alcohol counterparts, with typical pKa values around 10-11, readily forming nucleophilic thiolate anions (-S⁻) in the presence of a base.[1] This thiolate is a potent, soft nucleophile, crucial for forming carbon-sulfur bonds.[1][2]

-

Electronic Effects: The para-methoxy (-OCH₃) group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom, potentially enhancing its nucleophilicity.

-

Steric Effects: The two methyl groups at positions 3 and 5 (ortho to the thiol) create significant steric hindrance around the sulfur atom. This steric shielding is predicted to be the most dominant factor in its reaction kinetics, potentially slowing down reactions that require direct access to the sulfur atom or the aromatic ring. This steric bulk can be leveraged to control selectivity or may necessitate more forcing reaction conditions compared to unhindered thiophenols like 4-methoxythiophenol.[3]

Physicochemical Properties (Predicted vs. Analogues)

Quantitative data for 3,5-Dimethyl-4-methoxythiophenol is not widely available. However, we can extrapolate properties from simpler, related structures to guide experimental design.

| Property | 4-Methoxythiophenol | 3-Methoxythiophenol | 3,5-Dimethyl-4-methoxythiophenol (Predicted) |

| Molecular Weight | 140.21 g/mol [4] | 140.20 g/mol [5] | 168.25 g/mol |

| Boiling Point | 100-103 °C @ 13 mmHg[4] | 223-226 °C (lit.)[6] | Expected to be higher due to increased mass and van der Waals forces. |

| Density | ~1.14 g/mL[4] | ~1.13 g/mL[6] | Expected to be in a similar range, ~1.1-1.2 g/mL. |

| Reactivity Note | Air sensitive; readily oxidizes.[4] | N/A | Expected to be highly air-sensitive, likely more so due to electron-donating groups. |

Synthesis of Substituted Thiophenols

While a specific, optimized synthesis for 3,5-Dimethyl-4-methoxythiophenol is not prominently documented, its preparation can be approached through established methods for thiophenol synthesis. The choice of method would depend on the availability of the corresponding aryl halide precursor.

A common and robust approach involves the copper-catalyzed coupling of an aryl iodide with a sulfur source, followed by reduction.[7] This method demonstrates good functional group tolerance.

Caption: Mechanism of thiolate formation and subsequent S-alkylation.

Oxidation to Disulfides

Thiols are readily oxidized to form disulfides. This reaction is a common pathway for degradation upon exposure to air but is also a synthetically useful transformation. [8] Mechanism: The reaction typically proceeds via a radical mechanism or through nucleophilic attack on an activated oxidant. With mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂), the reaction is generally clean and efficient.

-

Activation/Initiation: The oxidant (e.g., I₂) polarizes, or a radical initiator generates a thiyl radical (Ar-S•).

-

Coupling: Two thiyl radicals combine to form the disulfide bond (S-S). Alternatively, a thiolate can attack an activated thiol-oxidant complex (e.g., Ar-S-I).

Causality and Experimental Choices:

-

Choice of Oxidant: Mild oxidants are crucial to prevent over-oxidation to sulfoxides or sulfones. [8][9]Air/O₂ can perform this oxidation, but it is often slow and uncontrolled. A solution of I₂ in a solvent like methanol or ethanol is a common, reliable laboratory method.

-

Impact of Steric Hindrance: The bulky methyl groups may hinder the approach of two molecules for dimerization. While the effect is less pronounced than in an Sₙ2 reaction, it could slightly decrease the reaction rate. The primary driving force, however, is the thermodynamic stability of the disulfide bond.

Caption: General pathway for the oxidative coupling of thiols to disulfides.

Metal-Catalyzed Cross-Coupling Reactions

Thiophenols are excellent partners in various metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery. [10][11]Nickel-catalyzed couplings are particularly effective for C-S bond cleavage and formation. [12] General Mechanism (e.g., Buchwald-Hartwig Amination Analogue):

-

Oxidative Addition: The active metal catalyst (e.g., Ni(0) or Pd(0)) inserts into an aryl halide (Ar'-X) bond.

-

Ligand Exchange/Deprotonation: The thiophenol coordinates to the metal center, and a base removes the acidic proton to form a metal-thiolate complex.

-

Reductive Elimination: The two organic fragments (Ar' and -SAr) couple and are eliminated from the metal center, forming the diaryl sulfide product and regenerating the active catalyst.

Causality and Experimental Choices:

-

Catalyst System: The steric bulk of 3,5-Dimethyl-4-methoxythiophenol is a critical consideration. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are essential to promote the reductive elimination step and prevent catalyst decomposition. Nickel catalysts are often more effective than palladium for coupling with sterically hindered substrates. [10][12]* Reaction Conditions: Anhydrous and anaerobic (inert atmosphere) conditions are mandatory, as both the catalyst and the thiophenolate are sensitive to oxygen and moisture. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.

Applications in Drug Development and Materials Science

The unique reactivity of thiophenols makes them valuable in several advanced applications.

-

Drug Discovery: The thiol group is a versatile handle for bioconjugation and for synthesizing complex molecules. Its nucleophilicity allows for its incorporation into lead compounds to modulate properties like enzyme inhibition or receptor binding. [13][14]The steric hindrance provided by the dimethyl groups could be strategically employed to create deep, specific binding pockets in a target protein or to enhance metabolic stability by shielding a potential site of metabolism.

-

Self-Assembled Monolayers (SAMs): Thiophenols form highly ordered SAMs on gold surfaces. 4-Methoxythiophenol is a well-studied example for this application. [4]The 3,5-dimethyl substitution would alter the packing density and orientation of the molecules in the monolayer, providing a tool to fine-tune surface properties for applications in biosensors, electronics, and nanotechnology.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of 3,5-Dimethyl-4-methoxythiophenol

-

Trustworthiness: This protocol incorporates an inert atmosphere and anhydrous conditions to prevent the primary side reaction: oxidative disulfide formation. The stoichiometry ensures the complete consumption of the limiting reagent.

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3,5-Dimethyl-4-methoxythiophenol (1.0 eq).

-

Dissolve the thiophenol in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete thiolate formation.

-

Re-cool the solution to 0 °C and add the alkyl halide (1.05 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) may be required.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Coupling to Bis(3,5-dimethyl-4-methoxyphenyl) Disulfide

-

Trustworthiness: This protocol uses a mild, easily controlled oxidant (iodine) and stoichiometric control to prevent over-oxidation. The workup is straightforward and designed to remove excess oxidant and catalyst.

-

Dissolve 3,5-Dimethyl-4-methoxythiophenol (1.0 eq) in methanol (approx. 0.5 M concentration) in an Erlenmeyer flask with a magnetic stir bar.

-

Add triethylamine (Et₃N, 2.2 eq) to the solution and stir for 5 minutes.

-

In a separate flask, prepare a solution of iodine (I₂, 1.1 eq) in methanol.

-

Add the iodine solution dropwise to the thiophenol solution at room temperature. The dark color of the iodine should disappear as it is consumed. A persistent light yellow/brown color indicates the reaction is complete.

-

Stir for an additional 30 minutes after the addition is complete. Monitor by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in ethyl acetate and wash with 1 M aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.

-

Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude disulfide, which can be further purified by recrystallization or column chromatography.

References

-

3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

03.02 Reactivity of Thiols and Thiolates. (2019, July 11). YouTube. Retrieved January 25, 2026, from [Link]

-

4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024, March 28). Biological and Molecular Chemistry. Retrieved January 25, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. (2025, August 21). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. (2019). Organic Syntheses, 96, 36-52. Retrieved January 25, 2026, from [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. Retrieved January 25, 2026, from [Link]

- Preparation method of 3,5-dimethylphenol. (n.d.). Google Patents.

-

A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018, November 27). R Discovery. Retrieved January 25, 2026, from [Link]

-

Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 25, 2026, from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019, January 14). PubMed. Retrieved January 25, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 4. 4-Methoxythiophenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-甲氧基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst | MDPI [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. tuodaindus.com [tuodaindus.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: 3,5-Dimethyl-4-methoxythiophenol in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of sulfur-containing moieties and methoxy-substituted aromatic rings has consistently yielded compounds with significant therapeutic potential. The thiophenol scaffold, in particular, serves as a crucial building block in the synthesis of a diverse array of bioactive molecules.[1][2] This document provides a comprehensive technical guide on the application of a unique derivative, 3,5-Dimethyl-4-methoxythiophenol , for researchers, scientists, and professionals engaged in drug discovery and development.

While direct and extensive research on this specific molecule is emerging, its structural components—a substituted thiophenol—are present in established therapeutic agents and biologically active compounds. This guide will, therefore, extrapolate from closely related structures and established synthetic methodologies to present a forward-looking perspective on its potential applications, supported by detailed protocols and mechanistic insights. The core focus will be on its potential as a key intermediate in the synthesis of proton pump inhibitors and its plausible role as a modulator of estrogenic activity.

Physicochemical Properties and Structural Insights

To effectively utilize 3,5-Dimethyl-4-methoxythiophenol in a medicinal chemistry program, a thorough understanding of its physicochemical properties is paramount. These properties govern its reactivity, solubility, and pharmacokinetic profile.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₁₂OS | - |

| Molecular Weight | 168.25 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on similar thiophenol derivatives[3][4] |

| Boiling Point | Not explicitly reported; estimated to be >200°C | Extrapolated from related methoxythiophenol compounds[3] |

| Solubility | Soluble in most organic solvents; sparingly soluble in water | General characteristic of thiophenols[2] |

| pKa | ~6-7 | The acidity of the thiol proton is comparable to other thiophenols[2] |

The structure of 3,5-Dimethyl-4-methoxythiophenol, with its electron-donating methoxy and methyl groups, influences the nucleophilicity of the sulfur atom, a key determinant in its synthetic utility.

Application I: A Novel Building Block for Proton Pump Inhibitors

A significant potential application of 3,5-Dimethyl-4-methoxythiophenol lies in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production.[5] A key intermediate in the synthesis of the widely used PPI, Omeprazole, is 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole.[5] The structural similarity of the "4-methoxy-3,5-dimethyl" portion of this intermediate to our target molecule is striking.

This suggests that 3,5-Dimethyl-4-methoxythiophenol can serve as a valuable precursor for the synthesis of novel PPIs or as an alternative starting material for established ones. The thiol group provides a reactive handle for coupling with the benzimidazole core, a common structural motif in many PPIs.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to a key PPI intermediate utilizing 3,5-Dimethyl-4-methoxythiophenol.

Sources

- 1. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]

- 2. Thiophenol - Wikipedia [en.wikipedia.org]

- 3. 3-甲氧基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-甲氧基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

Application Note & Protocol: Photooxidative Coupling of Thiophenol Derivatives for Disulfide Bond Formation

Introduction: The Significance of the Disulfide Bond and the Advent of Photochemical Synthesis

The disulfide bond (S-S) is a pivotal covalent linkage in chemistry and biology, imparting crucial structural and functional roles to a vast array of molecules. In biochemistry, disulfide bridges are fundamental to the tertiary and quaternary structures of proteins, dictating their stability and biological activity.[1][2] For drug development professionals, the reversible nature of the disulfide bond offers a strategic tool for designing prodrugs and targeted drug delivery systems. The traditional synthesis of disulfides often relies on stoichiometric oxidants, which can include metal-containing reagents, leading to concerns about cost, toxicity, and waste generation.[3][4]

Photochemical methods present a clean, safe, and economically viable alternative for the oxidative coupling of thiols.[1][2] By harnessing the energy of light, these reactions can often be performed under mild conditions, utilizing atmospheric oxygen as a green and sustainable terminal oxidant.[3][5] This application note provides a comprehensive overview of the mechanisms and detailed protocols for the photooxidative coupling of thiophenol derivatives, catering to researchers in organic synthesis, materials science, and medicinal chemistry.

Mechanistic Insights: The Journey from Thiol to Disulfide

The photooxidative coupling of thiophenols to their corresponding disulfides is fundamentally a radical-mediated process. The key intermediate is the thiyl radical (RS•), and its generation can be achieved through various photochemical pathways.

Catalyst-Free Photooxidation

Direct irradiation of thiophenol derivatives can lead to the formation of disulfides, particularly under UV light.[6] However, visible-light-induced coupling is also possible and highly dependent on the specific substrate and reaction conditions. A key finding is that the presence of both the neutral thiol (R-SH) and the anionic thiolate (R-S⁻) forms can be crucial for the reaction to proceed efficiently.[1][2][6]

The proposed mechanism suggests that the electronically excited thiolate absorbs a photon and then collides with a ground-state neutral thiol molecule. This interaction facilitates an electron transfer, generating a thiyl radical and a radical anion, which ultimately leads to the disulfide product. The pH of the medium is a critical parameter, as it governs the thiol/thiolate equilibrium. For instance, in the case of p-nitrothiophenol, the highest yield was observed at a pH of approximately 5.[1][2][6] The choice of excitation wavelength is also vital; irradiating at a wavelength where the thiolate form absorbs strongly significantly enhances the product yield.[1][2][6]

Caption: Mechanism of catalyst-free photooxidative coupling.

Photocatalyzed Aerobic Oxidation

The efficiency and scope of photooxidative coupling can be significantly enhanced by employing a photocatalyst. These catalysts can be broadly categorized into organic dyes, semiconductor nanoparticles, and metal complexes. The general principle involves the photocatalyst absorbing visible light to reach an excited state, which then initiates a series of electron transfer events involving the thiol and molecular oxygen.

Organic Dye Photocatalysis (e.g., Eosin Y, Rose Bengal, Fluorescein):

Organic dyes are a popular choice due to their low cost, ready availability, and strong absorption in the visible spectrum.[3][7][8] The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway. In the context of thiol oxidation, the reductive quenching pathway is often operative.[7]

-

Step 1: Excitation. The photocatalyst (PC) absorbs a photon of visible light to form its excited state (PC*).

-

Step 2: Reductive Quenching. The excited photocatalyst (PC*) accepts an electron from the thiolate anion (ArS⁻), which is formed in situ, generating a thiyl radical (ArS•) and the radical anion of the photocatalyst (PC•⁻).

-

Step 3: Catalyst Regeneration. The photocatalyst radical anion (PC•⁻) is oxidized back to its ground state by molecular oxygen (O₂), producing a superoxide radical anion (O₂•⁻).

-

Step 4: Product Formation. The thiyl radicals (ArS•) dimerize to form the disulfide (Ar-S-S-Ar).

Caption: Reductive quenching cycle for a generic organic photocatalyst.

Semiconductor Photocatalysis (e.g., TiO₂, Cu₂O):

Heterogeneous photocatalysts like TiO₂ and Cu₂O offer the advantage of easy separation and reusability.[9][10] Upon irradiation with light of energy greater than their band gap, electron-hole pairs are generated.

-

The photogenerated holes on the semiconductor surface can directly oxidize the thiol to a thiyl radical.[10]

-

Simultaneously, the photoexcited electrons can reduce molecular oxygen to superoxide radicals.[10]

-

The thiyl radicals then couple to form the disulfide.

The efficiency of semiconductor photocatalysts can be influenced by their crystal facet, with certain facets exhibiting higher activity.[10]

Experimental Protocols

Protocol 1: Metal-Free Aerobic Oxidation using Phenylglyoxylic Acid

This protocol is adapted from a green, metal-free alternative to transition-metal photoredox catalysis, employing phenylglyoxylic acid as a photoinitiator.[3]

Materials:

-

Thiophenol derivative (1.0 mmol)

-

Phenylglyoxylic acid (0.1 mmol, 10 mol%)

-

Ammonium thiocyanate (NH₄SCN) (1.7 mmol)

-

Methanol (MeOH) or Acetonitrile (MeCN) (5 mL)

-

Reaction vessel (e.g., Pyrex tube)

-

Light source (e.g., 2 x 85 W household bulbs)

-

Magnetic stirrer

Procedure:

-

To the reaction vessel, add the thiophenol derivative (1.0 mmol), phenylglyoxylic acid (0.1 mmol), and ammonium thiocyanate (1.7 mmol).

-

Add the solvent (5 mL of MeOH or MeCN).

-

Stir the mixture vigorously in an open-air setup.

-

Irradiate the reaction mixture with the light source for 7 hours. Maintain a consistent distance between the light source and the reaction vessel.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) (5 mL).

-

Wash the organic layer with 10% aqueous NaHCO₃ solution (2 x 5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Phenylglyoxylic Acid: Acts as a photoinitiator, generating radicals upon irradiation to kickstart the oxidation process.

-

Ammonium Thiocyanate: This additive has been shown to be crucial for achieving high yields, though its exact role is complex and may involve facilitating electron transfer or radical propagation steps.[11]

-

Methanol/Acetonitrile: These solvents are effective at dissolving the reactants and are relatively transparent to visible light. Acetonitrile often gives superior yields.[11]

-

Household Bulbs: This demonstrates the accessibility and cost-effectiveness of the method, avoiding the need for specialized photochemical reactors.[3]

-

Open Air: Utilizes atmospheric oxygen as the terminal oxidant, making the protocol environmentally friendly and operationally simple.[3]

Protocol 2: Eosin Y-Catalyzed Visible-Light-Mediated Coupling

This protocol utilizes the organic dye Eosin Y as a photocatalyst for the aerobic oxidation of thiols.[3]

Materials:

-

Thiophenol derivative (0.5 mmol)

-

Eosin Y (0.005 mmol, 1 mol%)

-

Solvent (e.g., Acetonitrile, 2 mL)

-

Reaction vessel (e.g., vial with a septum)

-

Light source (e.g., Blue LED, 40 W)

-

Oxygen balloon

-

Magnetic stirrer

Procedure:

-

Add the thiophenol derivative (0.5 mmol) and Eosin Y (1 mol%) to the reaction vessel.

-

Add the solvent (2 mL) and a magnetic stir bar.

-

Seal the vessel with a septum and purge with oxygen from a balloon for 5-10 minutes.

-

Place the reaction vessel at a fixed distance from the blue LED light source.

-

Irradiate the mixture with vigorous stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired disulfide.

Causality Behind Choices:

-

Eosin Y: A highly efficient photocatalyst with strong absorption in the visible region, capable of initiating the reaction with low catalyst loading.[3][12]

-

Blue LED: Provides a specific wavelength of light that effectively excites Eosin Y, leading to a more energy-efficient process compared to broad-spectrum lamps.

-

Oxygen Atmosphere: Ensures a sufficient supply of the terminal oxidant for efficient regeneration of the photocatalyst and overall reaction turnover.

Protocol 3: Heterogeneous Photocatalysis using Cu₂O Polyhedra

This protocol, adapted from work by Huang and co-workers, showcases the use of a recyclable, solid photocatalyst.[10][13]

Materials:

-

Thiophenol derivative (0.4 mmol)

-

Cu₂O rhombic dodecahedra (2.9 mg, ~0.02 mmol)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.4 mmol)

-

Acetonitrile (3 mL)

-

Quartz reaction tube

-

Schlenk line

-

Light source (e.g., Blue LED, 390 nm, 40 W)

-

Magnetic stirrer and cooling fan

Procedure:

-

Load the Cu₂O rhombic dodecahedra (2.9 mg) and the thiophenol derivative (0.4 mmol) into the quartz tube.

-

Seal the tube with a rubber stopper, and evacuate for 10 minutes using a Schlenk line.

-

Backfill the tube with oxygen. Repeat the evacuate/backfill cycle three times.

-

Under an oxygen atmosphere, introduce acetonitrile (3 mL) and TMEDA (0.4 mmol).

-

Sonicate the mixture for 30 seconds to ensure good dispersion of the catalyst.

-

Irradiate the tube with the 390 nm LED at a distance of ~2 cm while stirring vigorously (1000 rpm). Use a fan to maintain the reaction at room temperature.

-

The reaction is typically complete within 5-15 minutes. Monitor by TLC.

-

After the reaction, transfer the mixture to a centrifuge tube.

-

Centrifuge at 10,000 rpm for 3 minutes to separate the Cu₂O catalyst.

-

The supernatant can be collected, and the solvent removed to isolate the product. The catalyst can be washed, dried, and reused.

Causality Behind Choices:

-

Cu₂O Rhombic Dodecahedra: This specific morphology of Cu₂O has been shown to be highly active for this transformation.[10] As a heterogeneous catalyst, it can be easily recovered and reused.

-

TMEDA: Acts as a base and may also participate in the formation of thiyl radicals.[10]

-

Quartz Tube: Quartz is transparent to a wider range of UV and visible light compared to Pyrex, ensuring efficient irradiation.

-

Oxygen Purging: This rigorous procedure ensures an oxygen-saturated environment, which is critical for the rapid and efficient aerobic oxidation.[10][13]

Data Presentation: Substrate Scope and Yields

The photooxidative coupling is generally applicable to a wide range of thiophenol derivatives. The following table summarizes representative yields obtained under various photocatalytic conditions as reported in the literature.

| Entry | Thiophenol Derivative (Substituent) | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Nitro | None (pH ≈ 5) | Water/MeCN | - | 81 | [1][2][6] |

| 2 | 4-Methoxy | Phenylglyoxylic Acid | MeCN | 7 | 98 | [11] |

| 3 | 4-Chloro | Phenylglyoxylic Acid | MeCN | 7 | 95 | [11] |

| 4 | 4-Methyl | Cu₂O / TMEDA | MeCN | 0.08 | >99 | [10] |

| 5 | 2-Amino | Cu₂O / TMEDA | MeCN | 0.25 | 95 | [10] |

| 6 | Thiophenol | Fluorescein | MeCN | 8 | 58 | [7] |

| 7 | 4-Bromo | Eosin Y | MeCN | - | High | [12] |

Troubleshooting and Optimization

-

Low Yield:

-

Check Oxygen Supply: Ensure the reaction is open to air or adequately purged with oxygen. An inert atmosphere will hinder or prevent the reaction.[11]

-

Light Source Intensity/Wavelength: Verify that the light source is appropriate for the chosen photocatalyst. The distance to the light source should be minimized and consistent.

-

Catalyst Degradation: Some organic dyes may degrade over long irradiation times.[14] Consider using a more robust catalyst or shorter reaction times.

-

pH Adjustment: For catalyst-free systems, optimizing the pH is critical.[1][2][6]

-

-

Side Reactions (e.g., over-oxidation to sulfonic acids):

-

This is less common under visible light conditions but can occur. Reducing reaction time or light intensity may help. The use of selective catalysts like Cu₂O can minimize over-oxidation.[10]

-

-

Incomplete Conversion:

-

Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).

-

Increase irradiation time.

-

Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous systems.

-

Conclusion

The photooxidative coupling of thiophenol derivatives is a powerful and green methodology for the synthesis of disulfides. With a range of available protocols, from catalyst-free systems to highly efficient heterogeneous and homogeneous catalysis, researchers can select a method that best suits their substrate, scale, and equipment availability. By understanding the underlying mechanistic principles, these protocols can be further optimized, paving the way for novel applications in drug discovery, materials science, and beyond.[1][2]

References

-

Kim, D. et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(45), 11998–12004. Available at: [Link]

-

Nam, K. et al. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. PubMed, 20964425. Available at: [Link]

-

Tzirakis, M. D. et al. (2021). Photochemical metal-free aerobic oxidation of thiols to disulfides. Green Chemistry, 23(2), 546-551. Available at: [Link]

-

Neel, E. J. et al. (2017). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. ACS Catalysis, 7(5), 3144-3148. Available at: [Link]

-

Hou, Y.-J. et al. (2023). Oxidative Dehydrogenative Coupling of Thiols with Alkanes for the Synthesis of Sulfoxides. Organic Letters, 25(3), 439–443. Available at: [Link]

-

Kim, J. et al. (2020). Direct Allylic C(sp3)–H Thiolation with Disulfides via Visible Light Photoredox Catalysis. ACS Catalysis, 10(11), 6013–6022. Available at: [Link]

-

Lin, Z. et al. (2022). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces, 14(11), 13357–13365. Available at: [Link]

-

Bugde, S. et al. (2025). Visible-light induced oxidation of thiols to disulfides using fluorescein as a metal free catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, Accepted Manuscript. Available at: [Link]

-

Kim, D. et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(45), 11998–12004. Available at: [Link]

-

Huang, M. H. et al. (2022). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces, 14(11), 13357-13365. Available at: [Link]

-

Wang, M., & Jiang, X. (2018). Sulfur–Sulfur Bond Construction. Comprehensive Organic Synthesis, 2nd ed. Available at: [Link]

-

Manhas, F. M. et al. (2021). A photosensitized metal free approach to α‐ketoamides: sequential oxidative amidation-diketonization of terminal alkynes. ChemistrySelect, 6(32), 8345-8349. Available at: [Link]

-

Kim, J. et al. (2020). Cleavage of disulfide bonds using visible light. CS Catalysis, 10(11), 6013–6022. Available at: [Link]

-

Majek, M., & Jacobi von Wangelin, A. (2013). Visible‐Light‐Induced C─S Bond Formation Catalyzed by the Organic Photocatalyst Eosin Y. Chemistry – A European Journal, 19(30), 9924-9928. Available at: [Link]

-

Tzirakis, M. D. et al. (2021). Photochemical metal-free aerobic oxidation of thiols to disulfides. Green Chemistry, 23, 546-551. Available at: [Link]

-

Singh, V. K. et al. (2022). Recent advances of visible-light photocatalysis in the functionalization of organic compounds. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 50, 100488. Available at: [Link]

-

Oderinde, M. S., & Johannes, J. W. (2016). Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry, 12, 2338–2362. Available at: [Link]

-

Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

-

Protti, S. et al. (2020). Immobilized Rose Bengal as Photocatalyst for Metal‐Free Thiocyanation of Azaheterocycles under Continuous Flow Conditions. European Journal of Organic Chemistry, 2020(41), 6571-6577. Available at: [Link]

-

Sun, Z. et al. (2016). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]

-

Wang, L. et al. (2020). Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water. RSC Advances, 10(7), 3894–3898. Available at: [Link]

-

Barroso, S. et al. (2016). Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides. Organic & Biomolecular Chemistry, 14(30), 7244–7248. Available at: [Link]

-

Huang, J. et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Catalysts, 13(10), 1335. Available at: [Link]

-

Ananikov, V. P. et al. (2020). Visible Light Mediated Metal-free Thiol–yne Click Reaction. Angewandte Chemie International Edition, 59(4), 1544-1549. Available at: [Link]

-

Ghosh, I., & König, B. (2016). Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis. Organic & Biomolecular Chemistry, 14(36), 8432-8442. Available at: [Link]

-

Garcia, H. et al. (2010). Aerobic oxidation of thiols to disulfides using iron metal organic frameworks as solid redox catalyst. Chemical Communications, 46(38), 7169-7171. Available at: [Link]

-

Khan, M. et al. (2024). Highly Efficient Visible-Light-Driven Photocatalysis of Rose Bengal Dye and Hydrogen Production Using Ag@Cu/TiO2 Ternary Nanocomposites. Catalysts, 14(7), 464. Available at: [Link]

Sources

- 1. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photochemical metal-free aerobic oxidation of thiols to disulfides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03818K [pubs.rsc.org]

- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 5. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Emerging Role of 3,5-Dimethyl-4-methoxythiophenol in Advanced Materials: A Guide for Innovators

Forward-Looking Statement

The field of materials science is in a perpetual state of evolution, driven by the synthesis of novel molecules that unlock unprecedented functionalities. This document introduces 3,5-Dimethyl-4-methoxythiophenol, a compound poised to make significant contributions across diverse materials science domains. While direct, extensive literature on this specific molecule is emerging, its structural motifs—a reactive thiophenol group, an electron-donating methoxy group, and sterically influential dimethyl groups—provide a strong theoretical foundation for its potential applications. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals, offering extrapolated application notes and protocols based on the well-established chemistry of analogous compounds. By presenting these hypothetical yet scientifically grounded applications, we aim to catalyze innovation and exploration into the capabilities of this promising molecule.

Molecular Profile and Strategic Advantages

3,5-Dimethyl-4-methoxythiophenol possesses a unique combination of functional groups that make it a highly attractive candidate for materials science applications. The thiol (-SH) group provides a strong anchor point for covalent attachment to metal surfaces, particularly gold, making it ideal for the formation of Self-Assembled Monolayers (SAMs). The electron-rich aromatic ring, activated by the methoxy (-OCH₃) and dimethyl (-CH₃) groups, suggests its potential as a monomer for synthesizing novel conducting polymers with tailored electronic properties.

Diagram 1: Molecular Structure of 3,5-Dimethyl-4-methoxythiophenol

Caption: Structure of 3,5-Dimethyl-4-methoxythiophenol.

Application in Surface Engineering: Self-Assembled Monolayers (SAMs)

The strong affinity of the thiol group for noble metal surfaces allows for the spontaneous formation of highly ordered, crystalline-like two-dimensional structures known as Self-Assembled Monolayers (SAMs). These SAMs can precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The methoxy and dimethyl groups of 3,5-Dimethyl-4-methoxythiophenol would dictate the surface energy and steric interactions of the resulting monolayer.

Protocol 1: Formation of a 3,5-Dimethyl-4-methoxythiophenol SAM on a Gold Substrate

This protocol is adapted from established methods for forming SAMs using similar thiophenol derivatives.[1][2]

Rationale: The protocol is designed to create a high-density, well-ordered monolayer. The choice of ethanol as a solvent is due to its ability to dissolve the thiophenol derivative while not interfering with the self-assembly process. The concentration of the thiophenol solution is a critical parameter that influences the packing density and ordering of the monolayer.

Materials:

-

3,5-Dimethyl-4-methoxythiophenol

-

Absolute Ethanol (ACS grade)

-

Gold-coated silicon wafer or glass slide

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Equipment:

-

Glass beakers and petri dishes

-

Ultrasonic bath

-

Tweezers (Teflon-coated)

-

Fume hood

-

Spinner or nitrogen gun for drying

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water.

-

Sonicate the substrate in deionized water for 5 minutes, followed by sonication in absolute ethanol for 5 minutes.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 3,5-Dimethyl-4-methoxythiophenol in absolute ethanol.

-

Immediately immerse the cleaned, dry gold substrate into the thiophenol solution.

-

Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Assembly Rinsing and Drying:

-

Gently remove the substrate from the solution using Teflon-coated tweezers.

-

Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate again under a stream of high-purity nitrogen.

-

Characterization: The resulting SAM can be characterized by various surface-sensitive techniques, including contact angle goniometry (to determine surface energy), X-ray photoelectron spectroscopy (XPS) (to confirm chemical composition), and atomic force microscopy (AFM) (to visualize surface morphology).

Diagram 2: Workflow for SAM Formation

Caption: Experimental workflow for SAM formation.

Application in Polymer Chemistry: Synthesis of Conducting Polymers

Thiophene and its derivatives are fundamental building blocks for conducting polymers, which are materials that combine the electrical properties of metals with the processing advantages of plastics.[3][4] The polymerization of 3,5-Dimethyl-4-methoxythiophenol is expected to yield a poly(thiophenol) derivative with interesting optoelectronic properties. The methoxy and dimethyl groups will influence the polymer's solubility, bandgap, and conductivity.

Protocol 2: Oxidative Polymerization of 3,5-Dimethyl-4-methoxythiophenol

This protocol is based on the chemical oxidative polymerization of similar thiophene monomers.[5]

Rationale: Ferric chloride (FeCl₃) is a common and effective oxidizing agent for the polymerization of thiophenes. The reaction is carried out in an inert solvent like chloroform to prevent side reactions. The stoichiometry of the oxidant to the monomer is a critical parameter that affects the molecular weight and yield of the polymer.[4]

Materials:

-

3,5-Dimethyl-4-methoxythiophenol (monomer)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Chloroform (CHCl₃)

-

Methanol (ACS grade)

-

Ammonium hydroxide solution (2.5 M)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Dropping funnel

-

Inert gas supply (Argon or Nitrogen)

-

Büchner funnel and filter paper

Procedure:

-

Monomer Solution Preparation:

-

In a three-neck flask under an inert atmosphere, dissolve a specific amount of 3,5-Dimethyl-4-methoxythiophenol in anhydrous chloroform.

-

-

Oxidant Solution Preparation:

-

In a separate flask, dissolve a stoichiometric excess of anhydrous FeCl₃ in anhydrous chloroform.

-

-

Polymerization:

-

Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature using a dropping funnel.

-

After the addition is complete, heat the reaction mixture to 40-50°C and stir for 24 hours under an inert atmosphere. The progress of the polymerization is often indicated by a color change.

-

-

Polymer Precipitation and Purification:

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the precipitate using a Büchner funnel and wash it with copious amounts of methanol to remove unreacted monomer and residual oxidant.

-

To de-dope the polymer, stir the collected solid in a 2.5 M ammonium hydroxide solution for 6 hours.[3]

-

Filter the polymer again, wash with deionized water until the filtrate is neutral, and then with methanol.

-

Dry the final polymer product in a vacuum oven at 60°C overnight.

-

Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm its chemical structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and UV-Vis spectroscopy to study its optical properties. The electrical conductivity can be measured using a four-point probe setup.

Diagram 3: Oxidative Polymerization Schematic

Caption: Schematic of the oxidative polymerization process.

Potential in Biomaterial Surface Modification

The surface properties of biomaterials are critical for their performance and integration with biological systems.[6][7] Modifying the surfaces of biomaterials with molecules like 3,5-Dimethyl-4-methoxythiophenol could offer a way to control protein adsorption, cellular adhesion, and biocompatibility. The thiol group can react with specific functional groups on a biomaterial surface, while the methoxy and dimethyl groups can tailor the surface hydrophobicity.[5]

Hypothetical Application: Modifying a Polymer Surface

A polymer surface containing functional groups like epoxides or maleimides could be modified by reacting them with the thiol group of 3,5-Dimethyl-4-methoxythiophenol. This would create a surface with altered chemical and physical properties. This type of surface modification can be beneficial in applications requiring controlled biological interactions.[8]

| Parameter | Expected Influence of 3,5-Dimethyl-4-methoxythiophenol Modification |

| Surface Wettability | Increased hydrophobicity due to the aromatic ring and methyl groups. |

| Protein Adsorption | Potentially reduced non-specific protein adsorption due to steric hindrance from the dimethyl groups. |

| Cell Adhesion | The modified surface chemistry could be used to either promote or inhibit the adhesion of specific cell types. |

Conclusion and Future Outlook

While the exploration of 3,5-Dimethyl-4-methoxythiophenol in materials science is in its nascent stages, the fundamental chemistry of its constituent functional groups strongly suggests a bright future. The protocols and potential applications outlined in this guide are intended to serve as a foundational resource for researchers to begin investigating this promising molecule. Further research will undoubtedly uncover novel properties and applications, solidifying the place of 3,5-Dimethyl-4-methoxythiophenol in the toolbox of advanced materials.

References

-

MDPI. (n.d.). Surface Functionalities of Polymers for Biomaterial Applications. Retrieved from [Link]

-

MDPI. (2022, December). Electronic Materials. Retrieved from [Link]

-

MDPI. (2022, September 15). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Retrieved from [Link]

-

MNT509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]

-

SLS Ireland. (n.d.). 4-Methoxythiophenol, 97%. Retrieved from [Link]

-